molecular formula C10H17NO3 B13587883 1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid

1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13587883
M. Wt: 199.25 g/mol
InChI Key: AQPHFHCKGVUHFI-UHFFFAOYSA-N
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Description

1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a morpholinoethyl substituent (-CH₂CH₂N(C₂H₄)₂O) and a carboxylic acid group. The compound was previously listed as a product by CymitQuimica but is currently discontinued .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another common method is the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the starting materials are reacted under controlled conditions to yield the desired product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Structural and Functional Group Variations

Aryl-Substituted Cyclopropane Carboxylic Acids

  • 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid (): Substituent: 4-Bromophenyl group. Properties: Higher lipophilicity due to the bromine atom; density = 1.671 g/cm³.
  • 1-(2-Chloro-4-fluorophenyl)cycloprop-2-ene-1-carboxylic acid ():

    • Substituent: 2-Chloro-4-fluorophenyl and cyclopropene ring.
    • Properties: Melting point = 152.4–155.1 °C; cyclopropene introduces ring strain, increasing reactivity.
    • Synthesis: Prepared via desilylation of trimethylsilyl precursors (82% yield) .
  • 1-Phenylcyclopropane-1-carboxylic acid derivatives ():

    • Substituent: Phenyl group.
    • Synthesis: Cyclopropanation of 2-phenylacetonitrile with 1,2-dibromoethane under basic conditions .

Amino and Carboxy-Substituted Derivatives

  • 1-Aminocyclopropane-1-carboxylic acid (ACC) (–4, 10–12): Substituent: Amino group (-NH₂). Biological Role: Key ethylene precursor in plants; metabolized to 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC) for storage . Enzymatic Activity: Regulated by ACC synthase (ACS) and ACC oxidase (ACO) in ethylene biosynthesis .
  • (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid (): Substituent: Amino and carboxymethyl groups. Properties: Dual functional groups enhance hydrogen-bonding capacity, influencing solubility and target interactions .

Other Functionalized Derivatives

  • 1,1-Cyclopropane Dicarboxylic Acid ():

    • Substituent: Two carboxylic acid groups.
    • Applications: Serves as a precursor for bis-thiadiazole derivatives with reported antimicrobial activity .
  • Ethyl 1-amino-2-vinylcyclopropanecarboxylate (): Substituent: Amino and vinyl groups; esterified carboxylic acid.

Data Table: Key Attributes of Cyclopropane Carboxylic Acid Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid Morpholinoethyl, carboxylic acid N/A Discontinued; polar substituent enhances solubility
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid 4-Bromophenyl, carboxylic acid N/A Density = 1.671 g/cm³; halogen bonding
1-(2-Chloro-4-fluorophenyl)cycloprop-2-ene-1-carboxylic acid 2-Chloro-4-fluorophenyl, cyclopropene N/A Mp = 152.4–155.1 °C; high reactivity
1-Aminocyclopropane-1-carboxylic acid (ACC) Amino, carboxylic acid 101.1 Ethylene biosynthesis precursor
1,1-Cyclopropane Dicarboxylic Acid Two carboxylic acids 132.1 Antimicrobial precursor; dicarboxylic

Research Findings and Implications

  • Synthetic Accessibility : Aryl-substituted derivatives (e.g., 1-phenylcyclopropane-1-carboxylic acid) are synthesized via cyclopropanation of nitriles, achieving yields >80% under optimized conditions . In contrast, cyclopropene derivatives require desilylation steps, with yields up to 86% .
  • Biological Relevance : ACC’s role in ethylene signaling is well-documented, with its malonylation (to MACC) serving as a regulatory mechanism in plants . Synthetic derivatives like 1-(4-bromophenyl)cyclopropane-1-carboxylic acid may leverage halogen interactions for targeted bioactivity .
  • Physicochemical Properties: Morpholinoethyl and amino groups enhance solubility, whereas aryl and ester groups favor lipophilicity. These traits dictate applications in drug design, where solubility-lipophilicity balance is critical .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

1-(2-morpholin-4-ylethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H17NO3/c12-9(13)10(1-2-10)3-4-11-5-7-14-8-6-11/h1-8H2,(H,12,13)

InChI Key

AQPHFHCKGVUHFI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCN2CCOCC2)C(=O)O

Origin of Product

United States

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